molecular formula C8H7BrN4O4 B14746401 Bromoacetaldehyde 2,4-dinitrophenylhydrazone CAS No. 5321-78-8

Bromoacetaldehyde 2,4-dinitrophenylhydrazone

Cat. No.: B14746401
CAS No.: 5321-78-8
M. Wt: 303.07 g/mol
InChI Key: LSVYYDFLTYWRTA-ONNFQVAWSA-N
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Description

Bromoacetaldehyde 2,4-dinitrophenylhydrazone is a chemical compound derived from the reaction of bromoacetaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the broader class of 2,4-dinitrophenylhydrazones, which are commonly used in analytical chemistry for the identification and quantification of carbonyl compounds such as aldehydes and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromoacetaldehyde 2,4-dinitrophenylhydrazone typically involves the reaction of bromoacetaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a small amount of concentrated sulfuric acid to catalyze the reaction. The reaction mixture is stirred at room temperature until the formation of the hydrazone is complete, which is indicated by the appearance of a yellow or orange precipitate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

Types of Reactions

Bromoacetaldehyde 2,4-dinitrophenylhydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bromoacetaldehyde 2,4-dinitrophenylhydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromoacetaldehyde 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage between the carbonyl group of bromoacetaldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is a nucleophilic addition followed by an elimination reaction, resulting in the formation of a stable hydrazone product. The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound being analyzed .

Comparison with Similar Compounds

Similar Compounds

  • Acetaldehyde 2,4-dinitrophenylhydrazone
  • Benzaldehyde 2,4-dinitrophenylhydrazone
  • Glutaraldehyde 2,4-dinitrophenylhydrazone

Uniqueness

Bromoacetaldehyde 2,4-dinitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other 2,4-dinitrophenylhydrazones. This makes it particularly useful in specific analytical and synthetic applications where the bromine atom can participate in further chemical transformations .

Properties

CAS No.

5321-78-8

Molecular Formula

C8H7BrN4O4

Molecular Weight

303.07 g/mol

IUPAC Name

N-[(E)-2-bromoethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C8H7BrN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2/b10-4+

InChI Key

LSVYYDFLTYWRTA-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CBr

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCBr

Origin of Product

United States

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